molecular formula C24H21ClO6 B8496254 (3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No.: B8496254
M. Wt: 440.9 g/mol
InChI Key: ZSTXJEXBMSMIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is an organic compound with the molecular formula C24H21ClO6 and a molecular weight of 440.87 g/mol . This compound is known for its complex structure, which includes a benzoyloxy group, a chlorophenoxy group, and a hexahydro-2H-cyclopenta[b]furan-2-one core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves multiple steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with the preparation of the core structure, hexahydro-2H-cyclopenta[b]furan-2-one.

    Addition of Benzoyloxy Group: The benzoyloxy group is introduced through a benzoylation reaction using benzoyl chloride and a suitable base.

    Formation of Chlorophenoxy Group: The chlorophenoxy group is added via a nucleophilic substitution reaction using 3-chlorophenol and a suitable leaving group.

    Final Assembly: The final step involves the coupling of the benzoyloxy and chlorophenoxy intermediates under specific reaction conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Hydrolysis: The benzoyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and alcohol.

Scientific Research Applications

This compound has a wide range of scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar compounds to (3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate include :

    2H-Cyclopenta[b]furan-2-one, 5-(benzoyloxy)-4-[(1E)-4-(3-chlorophenoxy)-3-oxo-1-buten-1-yl]hexahydro-: This compound has a similar core structure but may differ in the position or type of substituents.

    D-cloprostenol Intermediate: This compound is structurally related and is used as an intermediate in the synthesis of prostaglandin analogs.

    (3aR,4R,5R,6aS)-5-(benzoyloxy)-4-[(1E)-4-(3-chlorophenoxy)-3-oxo-1-buten-1-yl]hexahydro-2H-Cyclopenta[b]furan-2-one: Another closely related compound with slight variations in stereochemistry or substituents.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C24H21ClO6

Molecular Weight

440.9 g/mol

IUPAC Name

[4-[4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate

InChI

InChI=1S/C24H21ClO6/c25-16-7-4-8-18(11-16)29-14-17(26)9-10-19-20-12-23(27)30-22(20)13-21(19)31-24(28)15-5-2-1-3-6-15/h1-11,19-22H,12-14H2

InChI Key

ZSTXJEXBMSMIMB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(=O)COC4=CC(=CC=C4)Cl

Origin of Product

United States

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